Ala-Tyr

Catalog No.
S517823
CAS No.
3061-88-9
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-Tyr

CAS Number

3061-88-9

Product Name

Ala-Tyr

IUPAC Name

2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)

InChI Key

ALZVPLKYDKJKQU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Ala-Tyr, alanyltyrosine, alanyltyrosine, (N-beta-Ala-L-Tyr)-isomer, beta-alanyl-tyrosine, L-alanyl-L-tyrosine, sarcophagine

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]

Description

The exact mass of the compound Ala-Tyr is 252.111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ala-Tyr, or L-alanine-L-tyrosine, is a dipeptide formed by the combination of the amino acids L-alanine and L-tyrosine through a peptide bond. Its chemical formula is C₁₂H₁₆N₂O₄, and it is categorized as a metabolite with various biological roles. The compound is noteworthy for its potential applications in biochemistry and biotechnology, particularly due to its enhanced solubility compared to its constituent amino acids, which can be beneficial in various biochemical processes .

  • Antioxidant Properties: Studies have investigated the potential of Ala-Tyr as an antioxidant. Research suggests that Ala-Tyr exhibits good antioxidant activity []. Scientists have used methods like DPPH, FRAP, and metal-chelating assays to assess this activity []. Additionally, researchers have explored the stability and functionality of Ala-Tyr after gastrointestinal digestion, suggesting its potential use in developing antioxidant food ingredients [].
Typical of dipeptides, including hydrolysis and enzymatic cleavage. Hydrolysis of Ala-Tyr can yield L-alanine and L-tyrosine, facilitated by enzymes such as peptidases. Furthermore, Ala-Tyr can undergo coupling reactions with other amino acids or peptides, expanding its utility in peptide synthesis . The synthesis of Ala-Tyr has been notably achieved using L-amino acid ligases, which catalyze the formation of peptide bonds efficiently under mild conditions .

The biological activity of Ala-Tyr is linked to its role as a metabolite and its potential effects on human health. Dipeptides like Ala-Tyr may exhibit antioxidant properties and influence neurotransmitter activity due to the presence of L-tyrosine, a precursor for dopamine and norepinephrine. Research indicates that dipeptides can also have implications in cellular signaling pathways and may enhance protein synthesis .

Recent advancements in the synthesis of Ala-Tyr have focused on enzymatic methods. A notable approach involves using L-amino acid ligases coupled with polyphosphate kinase for ATP regeneration. This method has demonstrated high yields, producing up to 40.1 mM of Ala-Tyr within three hours, showcasing an efficient one-pot reaction system . Additionally, traditional chemical synthesis methods may involve coupling reactions under specific conditions to ensure the formation of the desired dipeptide.

Interaction studies involving Ala-Tyr often focus on its biochemical properties and interactions with other biomolecules. Research has indicated that dipeptides can influence enzyme activity and modulate cellular responses. For instance, studies have explored how Ala-Tyr interacts with neurotransmitter systems, potentially impacting mood and cognitive functions . Additionally, investigations into its solubility characteristics suggest that it may enhance the bioavailability of certain compounds when used in formulations.

Ala-Tyr shares structural similarities with other dipeptides but exhibits unique properties due to the specific combination of L-alanine and L-tyrosine. Here are some similar compounds:

CompoundCompositionUnique Features
Tyr-AlaL-tyrosine-L-alanineReverse order; may exhibit different solubility properties
Gly-TyrGlycine-L-tyrosineGlycine's small size may influence peptide flexibility
Ala-GlyL-alanine-GlycineSimpler structure; often used in protein studies
Phe-TyrL-phenylalanine-L-tyrosineAromatic properties; involved in neurotransmitter synthesis

The uniqueness of Ala-Tyr lies in its balanced combination of hydrophobic (L-alanine) and aromatic (L-tyrosine) characteristics, which may enhance its solubility and functional properties compared to other dipeptides.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

252.11100700 g/mol

Monoisotopic Mass

252.11100700 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3061-88-9

Wikipedia

Ala-Tyr

Dates

Modify: 2023-08-15
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